1-(Propan-2-yl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
Description
Historical Development of Pyrazolopyridine Chemistry
The pyrazolopyridine scaffold emerged as a structural hybrid combining pyrazole and pyridine motifs, first systematically explored in the late 19th century. Early work focused on elucidating the reactivity of fused pyrazole-pyridine systems, with Buchner’s 1889 decarboxylation of 3,4,5-tricarboxylic acid marking a foundational milestone. By the mid-20th century, synthetic advances enabled regioselective functionalization, particularly at the N-1 and C-3 positions, which later proved critical for pharmacological optimization.
The 1990s saw targeted exploration of pyrazolo[4,3-c]pyridines, driven by their structural similarity to purine bases. This period established reliable synthetic routes, including:
- Mixed-Claisen condensations for core ring formation
- TBD-catalyzed aminolysis for side chain introduction
These methods enabled systematic structure-activity relationship (SAR) studies, positioning pyrazolo[4,3-c]pyridines as versatile templates for drug discovery.
Significance of Fused Heterocyclic Systems in Drug Discovery
Fused heterocycles like pyrazolo[4,3-c]pyridines exhibit enhanced pharmacological properties compared to monocyclic analogs:
This scaffold’s planar aromatic system enables π-stacking with biological targets while the fused nitrogen atoms facilitate hydrogen bonding – a dual mechanism exploited in antiviral and antiparasitic agents.
Position of Pyrazolo[4,3-c]pyridine Derivatives in Contemporary Research
Recent studies highlight three key therapeutic domains for 1-(propan-2-yl)-substituted derivatives:
1. Antiviral Applications
- EC₅₀ = 0.07 μM against EV-D68 via 2C protein inhibition
- 27-fold resistance barrier in serial passage experiments
2. Kinase Modulation
3. Antibacterial Development
The propan-2-yl substituent at N-1 enhances membrane permeability (LogP = 1.8 vs 0.9 for methyl analogs), while the carboxylic acid group enables salt formation (e.g., hydrochloride) for improved solubility (23 mg/mL vs 5 mg/mL free acid).
Theoretical Framework for Studying N-Substituted Pyrazolopyridine Carboxylic Acids
The electronic and steric effects of N-1 substitution follow distinct design principles:
Electronic Effects
- Propan-2-yl’s +I effect increases pyridine nitrogen basicity (pKa = 4.2 vs 3.5 for H-substituted)
- Conformational analysis shows 60° dihedral angle between isopropyl and pyrazolo[4,3-c]pyridine plane
Steric Considerations
- A-values: Isopropyl (2.1) > cyclopropyl (1.4) > methyl (0.7)
- Optimal substituents occupy 30-40 ų volume for target binding
Carboxylic Acid Positioning
- C-3 substitution enables:
Quantum mechanical calculations (DFT/B3LYP) reveal charge distribution patterns critical for target engagement:
- C-3 carboxylate: δ− = −0.43 e
- Pyridine N: δ− = −0.29 e
- Pyrazole N: δ− = −0.17 e
Properties
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15;/h6,11H,3-5H2,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFMAHGCZIKGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Propan-2-yl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
1-(Propan-2-yl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Propan-2-yl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Biological Activity
1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo-pyridine core structure which is significant for its biological interactions. The presence of nitrogen atoms in its rings contributes to its unique chemical properties and potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₁ClN₄O₂ |
| Molecular Weight | 232.67 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to active or allosteric sites on proteins. This interaction can lead to inhibition or activation of specific cellular processes relevant to disease mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to 1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine have shown promising antimicrobial properties. For instance, studies have demonstrated that derivatives exhibit significant inhibitory effects against various bacterial strains.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A study reported that certain pyrazolo derivatives effectively suppressed the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for selected derivatives were noted as follows:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3a | 19.45 μM | 42.1 μM |
| 3b | 26.04 μM | 31.4 μM |
| 4b | 28.39 μM | 23.8 μM |
These results suggest that modifications in the structure can enhance anti-inflammatory efficacy.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of pyrazolo compounds. In vitro assays showed that derivatives could inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116. The selectivity towards specific kinases like CDK2 and CDK9 was also reported with IC50 values indicating potent inhibitory activity.
Study on COX Inhibition
In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazolo derivatives and assessed their COX inhibitory activity using a COX inhibitor screening assay kit. The results indicated that certain compounds exhibited remarkable inhibition comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Research
Another significant investigation focused on the antiproliferative effects of pyrazolo derivatives on human tumor cell lines. The study revealed that compounds with specific substitutions on the pyrazole ring showed enhanced potency against tumor growth compared to their unsubstituted counterparts .
Q & A
Basic Research Question: What are the established synthetic routes for preparing this compound, and what catalysts/solvents are typically employed?
Answer:
The compound can be synthesized via multi-step routes involving cyclization and functional group modifications. A common approach includes:
- Step 1: Condensation of precursor aldehydes (e.g., substituted benzaldehydes) with aminopyridine derivatives under acidic or basic conditions .
- Step 2: Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene to form the pyrazolo-pyridine core .
- Step 3: Hydrochloride salt formation via treatment with HCl in water or alcohol solvents, followed by recrystallization for purification .
Key Catalysts/Solvents: Palladium acetate, tert-butyl XPhos ligand, cesium carbonate (for cross-coupling), and DMF/toluene (for high-temperature reactions) .
Basic Research Question: How can purity and structural integrity be validated post-synthesis?
Answer:
- Chromatography: Use silica gel column chromatography (ethyl acetate/hexane gradients) or HPLC to isolate impurities .
- Spectroscopy:
- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Question: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
- Temperature Control: Maintain precise temperatures during cyclization (e.g., 40–100°C for Pd-catalyzed steps) to minimize decomposition .
- Catalyst Screening: Test alternatives to Pd (e.g., CuI or FeCl3) for cost-effectiveness and selectivity .
- Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions in moisture-sensitive steps .
- Real-Time Monitoring: Use TLC or in-situ IR to track reaction progress and terminate before byproduct formation .
Advanced Research Question: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between batches?
Answer:
- Batch Comparison: Analyze multiple batches using identical NMR parameters (solvent, temperature) to rule out instrumental variability .
- Crystallography: Perform X-ray diffraction on single crystals to confirm the structure and identify conformational isomers .
- Dynamic NMR: Investigate temperature-dependent shifts to detect rotational barriers or tautomerism in the pyrazole ring .
Advanced Research Question: What strategies mitigate the compound’s hygroscopicity during storage?
Answer:
- Desiccants: Store in vacuum-sealed containers with molecular sieves (3Å) or silica gel .
- Low-Temperature Storage: Keep at –20°C in amber vials to prevent hydrolysis of the hydrochloride salt .
- Formulation: Prepare stable co-crystals with non-hygroscopic counterions (e.g., phosphate) .
Advanced Research Question: How can biological activity be assessed in pharmacological studies?
Answer:
- In Vitro Assays: Screen for kinase inhibition (e.g., PI3Kδ) using fluorescence polarization assays at 10–100 µM concentrations .
- ADME Profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding via LC-MS/MS .
- Toxicity: Test cytotoxicity in HEK293 cells using MTT assays, noting IC50 values >50 µM for therapeutic potential .
Advanced Research Question: What computational methods predict the compound’s binding modes with target proteins?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., PI3Kδ) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and residue-specific interactions .
- QSAR Models: Corrogate substituent effects (e.g., isopropyl vs. methyl groups) on bioactivity using MOE or RDKit .
Advanced Research Question: What degradation pathways occur under acidic/oxidative conditions?
Answer:
- Acidic Hydrolysis: The pyrazole ring undergoes protonation at N2, leading to ring opening and formation of hydrazine derivatives .
- Oxidative Stress: Exposure to H2O2 generates sulfoxide byproducts via sulfur oxidation in related analogs .
- Photodegradation: UV light (254 nm) cleaves the C–N bond in the pyridine moiety, requiring light-protected storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
